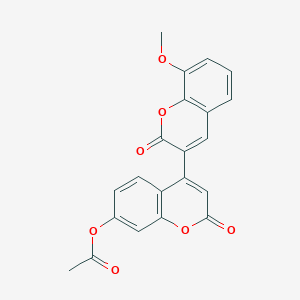

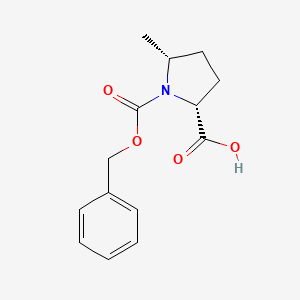

![molecular formula C12H12ClN5O2S2 B2784252 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide CAS No. 2034378-07-7](/img/structure/B2784252.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . This class of compounds has been of interest to researchers due to their presence in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .

Synthesis Analysis

The synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives has been described in the literature . The process involves a Biginelli-like reaction using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Chemical Reactions Analysis

The chemical reactions involving triazolo[1,5-a]pyrimidine derivatives have been studied . For instance, the Biginelli-like reaction is a multicomponent reaction employed for the preparation of dihydropyrimidine motif .Scientific Research Applications

Herbicidal Activity

Research has highlighted the development of compounds with a triazolopyrimidinesulfonamide structure for herbicidal purposes. Studies demonstrate the synthesis of these compounds and their effectiveness against a broad spectrum of vegetation, indicating their potential utility in agricultural pest management. The work includes efforts to optimize these compounds for better herbicidal activity, showcasing the practical applications of such chemicals in crop protection (Ren et al., 2000; Shen De-long, 2005).

Antimicrobial Evaluation

Further investigations into the chemical structure of triazolopyrimidines and related sulfonamides have been conducted, with a focus on their antimicrobial properties. New derivatives have been synthesized and tested for their effectiveness against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).

Cancer Research

In the realm of cancer research, the modification and evaluation of triazolopyrimidinesulfonamide compounds have been explored for their potential anticancer effects. Studies aim to understand how these compounds can inhibit specific pathways related to cancer cell proliferation, offering insights into their application as anticancer agents. This includes the examination of their activity against various cancer cell lines and their potential mechanism of action, which is crucial for developing targeted cancer therapies (Wang et al., 2015).

Future Directions

The future directions in the research of triazolo[1,5-a]pyrimidine derivatives involve the design and synthesis of new derivatives with enhanced biological activities . For instance, a series of triazolo[1,5-a]pyrimidine indole derivatives have been synthesized and tested against various cancer cell lines . The most active compound, H12, exhibited significant antiproliferative activities and could be a valuable hit compound for the development of anticancer agents .

Mechanism of Action

Target of Action

The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, inducing apoptosis within cells . This interaction results in the suppression of tumor cell growth, providing a selective manner for cancer treatment .

Biochemical Pathways

The compound affects the ERK signaling pathway , resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway leads to the regulation of cell cycle-related and apoptosis-related proteins in cells .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of cell apoptosis and G2/M phase arrest . It also regulates cell cycle-related and apoptosis-related proteins within cells . These effects contribute to the compound’s potential as an anticancer agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s synthesis can be influenced by conditions such as temperature and pH . Additionally, the compound’s efficacy can be affected by the cellular environment, including the presence of other signaling molecules and the state of the target cells . .

properties

IUPAC Name |

5-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O2S2/c13-10-3-4-11(21-10)22(19,20)17-5-1-2-9-6-14-12-15-8-16-18(12)7-9/h3-4,6-8,17H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZCMLMTHBGGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

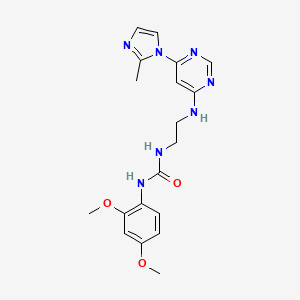

![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2784171.png)

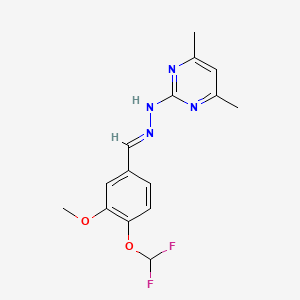

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2784173.png)

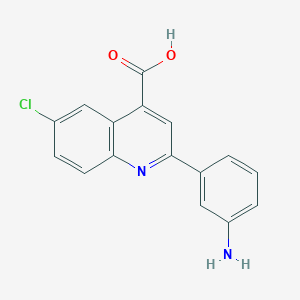

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2784177.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride](/img/structure/B2784178.png)

![2-chloro-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}-6-(trifluoromethyl)pyridine](/img/structure/B2784179.png)

![4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2784184.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2784185.png)

![2-{8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide](/img/structure/B2784190.png)